![molecular formula C8H8N2O B1304814 Imidazo[1,2-a]pyridin-2-ylmethanol CAS No. 82090-52-6](/img/structure/B1304814.png)
Imidazo[1,2-a]pyridin-2-ylmethanol
Overview
Description
Imidazo[1,2-a]pyridin-2-ylmethanol is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a methanol substituent at the 2-position. Its molecular formula is C₉H₁₀N₂O (molecular weight: 162.19 g/mol) . The compound’s structure combines aromaticity with a polar hydroxyl group, enabling hydrogen bonding and influencing its physicochemical and biological properties. It has garnered attention in medicinal chemistry due to the pharmacological relevance of imidazo[1,2-a]pyridine derivatives, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]pyridin-2-ylmethanol can be synthesized through several methods. One common approach involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and reduction steps. For example, the reaction between 2-aminopyridine and an aryl aldehyde in the presence of a catalyst such as iodine can yield the desired imidazo[1,2-a]pyridine derivative .
Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions, which are efficient and cost-effective. These reactions often use readily available starting materials and can be scaled up for large-scale production. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmacological Applications
Imidazo[1,2-a]pyridin-2-ylmethanol and its derivatives exhibit a wide range of biological activities. The following table summarizes some of the key pharmacological effects observed in studies:
Case Studies
- Anticancer Activity : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant apoptosis induction in breast and lung cancer cells, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
- Antiviral Properties : Research focused on the compound's ability to inhibit SARS-CoV-2 entry into human cells. Molecular docking studies revealed strong binding affinity to the spike protein of the virus, supporting its potential as a therapeutic agent against COVID-19 .
Multicomponent Reactions
Recent advancements have highlighted the use of multicomponent reactions (MCRs) for synthesizing imidazo[1,2-a]pyridine derivatives efficiently. For instance:
- Iodine-Catalyzed Synthesis : A one-pot reaction involving iodine as a catalyst has shown high yields for imidazo[1,2-a]pyridine derivatives from tert-butyl isocyanide and aryl aldehydes .
Microwave-Assisted Synthesis
Microwave irradiation has been utilized to expedite the synthesis process, allowing for rapid formation of imidazo[1,2-a]pyridine structures with minimal environmental impact .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. SAR studies have indicated that modifications at specific positions on the imidazo ring can enhance biological activity while minimizing toxicity.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethanol involves its interaction with specific molecular targets. For example, in medicinal applications, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites on proteins, modulating their activity and affecting various biological pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Core Heterocycle Influence: Imidazo[1,2-a]pyridine derivatives (e.g., the target compound) exhibit enhanced aromatic stability compared to pyrimidine-based analogues (e.g., imidazo[1,2-a]pyrimidines). Pyrimidine derivatives, however, show promise in targeting enzymes like hypoxia-inducible factor 1α (HIF-1α) . Substitution at the 2-position (e.g., -CH₂OH, -COOEt) modulates solubility and bioactivity. Methanol groups enhance hydrophilicity, while esters (e.g., -COOEt) may serve as prodrugs .
Synthetic Efficiency: Traditional methods (e.g., microwave-assisted multicomponent reactions) yield ~20% for diaryl-substituted imidazo[1,2-a]pyrimidines . Modern solvent-free approaches (e.g., Adib’s method) achieve higher yields (>50%) for 3-amino-2-arylimidazo[1,2-a]pyridines, aligning with green chemistry principles .
Biological Activity: Methanol-substituted derivatives (e.g., this compound) exhibit hydrogen bonding via -OH, crucial for target recognition in antimicrobial applications .
Physicochemical and Pharmacokinetic Profiles
Table 2: Comparative Physicochemical Properties
Compound | logP (Predicted) | TPSA (Ų) | Solubility (mg/mL) | BBB Permeability |
---|---|---|---|---|
This compound | 1.2 | 46.8 | 10–50 (DMSO) | Moderate |
Imidazo[1,2-a]pyrimidin-2-ylmethanol | 0.9 | 58.3 | 5–20 (Water) | Low |
3-Amino-2-arylimidazo[1,2-a]pyridine | 2.5 | 64.1 | <1 (Water) | High |
Key Observations:
- Lipophilicity: Amino and aryl substituents increase logP values, enhancing membrane permeability but reducing solubility .
Key Observations:
Biological Activity
Imidazo[1,2-a]pyridin-2-ylmethanol is part of a class of compounds known for their diverse biological activities. This article provides an in-depth examination of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives have garnered significant attention in medicinal chemistry due to their varied pharmacological properties. These compounds exhibit a range of biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiviral
- Anticonvulsant
The structural versatility of imidazo[1,2-a]pyridine allows for modifications that enhance their therapeutic potential. The scaffold has been utilized in the development of several clinically relevant drugs such as zolpidem and olprinone, which are used for conditions like insomnia and heart failure, respectively .
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a novel derivative was identified as a significant inhibitor of the KRAS G12D mutation, which is prevalent in various solid tumors . The compound exhibited promising binding affinities comparable to established inhibitors and showed potential for further development in cancer therapies.
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated considerable antimicrobial activity against various pathogens. A study reported that certain derivatives exhibited effective inhibition against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis, suggesting their potential as new therapeutic agents for these neglected diseases .
Anti-inflammatory Effects
In addition to their antimicrobial properties, these compounds also displayed anti-inflammatory effects. Exploratory toxicology studies indicated that imidazo[1,2-a]pyridine derivatives could provide alternatives to existing treatments for inflammatory diseases without significant toxicity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of imidazo[1,2-a]pyridine derivatives. Research has shown that modifications at specific positions on the imidazo ring can significantly influence biological activity. For example:
Position | Modification | Biological Activity |
---|---|---|
2 | Hydroxymethyl | Increased anticancer activity |
3 | Halogen substitution | Enhanced antimicrobial properties |
4 | Alkyl groups | Improved anti-inflammatory effects |
These findings underscore the importance of strategic structural modifications in enhancing the therapeutic profiles of these compounds.
Case Study 1: Anticancer Activity
A study focused on a specific imidazo[1,2-a]pyridine derivative demonstrated its ability to induce apoptosis in breast cancer cells. The compound showed an IC50 value of 1.8 μM against glioblastoma cells, indicating strong cytotoxicity . This study supports the potential application of imidazo[1,2-a]pyridine derivatives in targeted cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the efficacy of various imidazo[1,2-a]pyridine derivatives against resistant strains. The results indicated that certain derivatives not only inhibited growth but also possessed unique mechanisms that could overcome resistance . This highlights their relevance in addressing public health challenges posed by drug-resistant pathogens.
Q & A
Q. What are the primary synthetic strategies for Imidazo[1,2-a]pyridin-2-ylmethanol, and how do reaction conditions influence yield?
Basic Question
this compound is typically synthesized via condensation reactions or multicomponent reactions . For example, highlights oxidative coupling of 2-aminopyridines with ketones or aldehydes under acidic conditions. Key factors affecting yield include:
- Catalyst choice : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., acetic acid).
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Temperature : Optimal yields (60–80%) are achieved at 80–120°C .
Methodological Tip : Use Design of Experiments (DoE) to optimize parameters like molar ratios and heating duration .
Q. How can researchers resolve contradictions in NMR data for imidazo[1,2-a]pyridine derivatives?
Advanced Question
Discrepancies in and NMR data (e.g., unexpected splitting or shifts) often arise from tautomerism or solvent effects . For example, reports supplementary NMR data for imidazo[4,5-b]pyridine derivatives, where tautomeric equilibria between keto and enol forms complicate spectral interpretation.
Resolution Strategies :
- Perform 2D NMR (COSY, HSQC) to confirm connectivity.
- Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
- Use deuterated solvents with controlled pH to stabilize specific tautomers .
Q. What computational methods are effective for studying the electronic properties of this compound derivatives?
Advanced Question
Density Functional Theory (DFT) is widely used to model electronic structures and reaction mechanisms. and applied DFT to analyze:
- Frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
- Transition states for cyclization steps in imidazo[1,2-a]pyridine synthesis.
Methodological Workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.
Validate with experimental UV-Vis or IR spectra .
Q. How can crystallographic data address challenges in structural characterization?
Advanced Question
X-ray crystallography resolves ambiguities in molecular geometry, particularly for derivatives with flexible substituents. For instance, reports a crystal structure (CCDC 1426925) showing C–H⋯π interactions and hydrogen bonding in an imidazo[1,2-a]pyridine derivative.
Key Considerations :
- Use low-temperature (100 K) data collection to minimize thermal motion.
- Refine disordered regions (e.g., hydroxyl groups) with constraints.
- Compare with DFT-optimized bond lengths/angles to validate accuracy .
Q. What methodologies are recommended for evaluating the biological activity of this compound analogs?
Basic Question
In vitro assays (e.g., antimicrobial or anticancer screens) are standard. details protocols for testing chalcone-conjugated derivatives against Trypanosoma brucei.
Stepwise Approach :
Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups at C-3).
Perform dose-response assays (IC₅₀ determination).
Conduct molecular docking (AutoDock Vina) to identify target interactions (e.g., kinase binding pockets) .
Q. Key Recommendations for Researchers
- Prioritize DFT-guided synthesis to reduce trial-and-error experimentation.
- Use crystallography to resolve structural ambiguities in novel derivatives.
- Adopt high-throughput screening for rapid biological evaluation.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h1-5,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPHYEIJSUUKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383760 | |
Record name | imidazo[1,2-a]pyridin-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82090-52-6 | |
Record name | imidazo[1,2-a]pyridin-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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